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Compound of Interest

Compound Name: Dantrolene sodium salt hydrate

Cat. No.: B2490783

Get Quote

Abstract & Strategic Overview
Dantrolene sodium (1-[[[5-(4-nitrophenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione

sodium salt) is the gold-standard antagonist of the Ryanodine Receptor 1 (RyR1). While

clinically indispensable for Malignant Hyperthermia (MH), its utility in preclinical rat models

(neuroprotection, muscle spasticity, heat stroke) is frequently compromised by its poor

physicochemical properties.

The Core Challenge: Dantrolene sodium salt hydrate is lipophilic (logP ~2.6) and poorly

soluble in neutral aqueous buffers (<10 μg/mL). It requires a pH > 9.5 for stable aqueous

solution, creating a conflict between chemical stability and physiological tolerability.

This guide provides validated workflows to navigate this trade-off, ensuring reproducible dosing

for IV (acute) and IP (chronic) administration.

Chemical & Physical Properties[1][2]
Understanding the material is the first step to reproducible formulation.
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Property Specification Impact on Protocol

Form
Sodium Salt Hydrate (approx.

15% water)

Critical: Must correct molecular

weight (MW ~399 g/mol ) vs.

anhydrous (MW ~336 g/mol )

when calculating molar doses.

Solubility (Water)
Very Poor (< 10 μg/mL at pH

7.4)

Do not attempt to dissolve

directly in saline or PBS; it will

precipitate immediately.

Solubility (DMSO) ~2.5 - 3.0 mg/mL

Good for stock solutions, but

high DMSO volumes are toxic

in vivo.

pKa ~7.5

Solubility increases

logarithmically as pH exceeds

8.0.

Light Sensitivity High

Protect solutions from light

(amber vials/aluminum foil) to

prevent photodegradation.

Mechanism of Action (Visualized)
Dantrolene acts by uncoupling excitation-contraction in skeletal muscle.[1][2] It selectively

binds to the RyR1 isoform on the sarcoplasmic reticulum (SR), reducing the "calcium spark"

frequency.
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Figure 1: Dantrolene reduces intracellular calcium flux by stabilizing the RyR1 channel in a

closed state, preventing the massive calcium release associated with MH crises.[3][4]

Formulation Protocols
Method A: The "Clinical Mimic" (Intravenous - Acute)
Best for: Acute models (Malignant Hyperthermia, Heat Stroke) where rapid onset is required.

Target Concentration: 0.33 mg/mL (Standard) to 1.0 mg/mL (High Load).

Rationale: This method mimics the commercial Dantrium formulation, using mannitol for

isotonicity and NaOH to maintain high pH for solubility.

Weighing: Weigh 20 mg of Dantrolene Sodium Salt Hydrate.

Excipient Mix: Add 3.0 g Mannitol to a sterile vial.

Alkaline Dissolution:

Add 60 mL of Sterile Water for Injection (NOT Saline).[5]

Add 1N NaOH dropwise while vortexing until solution clears.

Target pH: 9.5 (Do not exceed pH 10.0 to avoid tissue necrosis).

Filtration: Pass through a 0.22 μm PES filter (nylon binds dantrolene).

Administration: Inject via tail vein.

Rate: Slow bolus (over 1-2 mins).

Warning: High pH is irritating. Ensure catheter is patent to avoid extravasation.

Method B: The "High-Solubility" Suspension
(Intraperitoneal - Chronic)
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Best for: Sub-chronic dosing (Neuroprotection, Spasticity) over days/weeks. Target

Concentration: 2.0 - 5.0 mg/mL.

Rationale: To avoid injecting large volumes of high-pH fluid daily (which causes peritonitis), use

a co-solvent system or cyclodextrin complex.

Stock Solution: Dissolve Dantrolene in 100% DMSO at 25 mg/mL. (Sonicate if necessary).

Vehicle Preparation: Prepare 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBS.

Final Formulation (Just prior to use):

Slowly inject the DMSO Stock into the HP-β-CD vehicle while vortexing rapidly.

Ratio: 10% DMSO Stock : 90% Cyclodextrin Vehicle.

Final Conc: ~2.5 mg/mL.[2]

Stability Check: This creates a stable suspension/colloid. Use within 1 hour.

Experimental Workflow: Preparation Logic
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Figure 2: Decision tree for selecting the appropriate formulation based on experimental

endpoints.

Pharmacokinetics & Dosing Guidelines
The following data summarizes standard rat PK parameters. Note the significant difference in

bioavailability.
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Parameter Intravenous (IV) Intraperitoneal (IP) Oral (Gavage)

Typical Dose 1 - 10 mg/kg 10 - 20 mg/kg 5 - 60 mg/kg

Tmax Immediate 0.5 - 1.0 hr 1.5 - 4.0 hr

Bioavailability 100%
~70-80% (Vehicle

dependent)

< 20% (Highly

variable)

Half-life (t1/2) ~1.1 hrs ~1.5 - 2.0 hrs Variable

Toxicity Risk

Acute cardiac

depression (if pushed

too fast)

Peritonitis (if pH > 10) GI disturbance

Protocol Note: For neuroprotection studies, a loading dose (IV or IP) followed by maintenance

dosing is often required to reach therapeutic plasma levels (> 3 μg/mL) rapidly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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